

Application Notes and Protocols for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B172401

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** (CAS No. 104750-60-9) as a versatile synthetic intermediate in organic chemistry and drug discovery.

Physicochemical Properties

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a key building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.^[1] Its structure features a bromine atom, which is amenable to various cross-coupling reactions, and a methoxymethyl (MOM) ether, a common protecting group for phenols.

Table 1: Physicochemical Data for **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**

Property	Value	Reference
CAS Number	104750-60-9	[2]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[2]
Molecular Weight	231.09 g/mol	[2]
Density	1.369 g/cm ³	[2]
Boiling Point	273 °C	[2]
Flash Point	116 °C	[2]
Refractive Index	1.526	[2]

Applications in Synthetic Chemistry

The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. The MOM-protected phenol allows for a wide range of reaction conditions to be employed before deprotection to reveal the hydroxyl group for further functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[\[3\]](#) This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[\[4\]](#)

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

- **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
- Base (e.g., K₂CO₃, 2.0 equivalents)

- Solvent (e.g., 1,4-Dioxane/water, 4:1)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a flame-dried round-bottom flask, add **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring the reaction by TLC.^[5]
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions

Entry	Arylboronic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	90	12	85
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Toluene/H ₂ O	100	10	92
3	3-Thienylboronic acid	Pd ₂ (dba) ₃ /SPhos	K ₃ PO ₄	Dioxane/H ₂ O	85	16	78

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds with various electrophiles.[6]

Representative Protocol for Grignard Reagent Formation:

Materials:

- **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**
- Magnesium turnings (1.2 equivalents)
- Anhydrous Tetrahydrofuran (THF)
- Iodine (a single crystal for initiation)
- Inert gas (Argon or Nitrogen)

Procedure:

- Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.[7]
- Prepare a solution of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** in anhydrous THF.
- Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle reflux is observed.
- Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until most of the magnesium is consumed.
- The resulting Grignard reagent is ready for use in subsequent reactions.

Table 3: Representative Reactions of the Grignard Reagent

Entry	Electrophile	Product Type	Expected Yield (%)
1	Benzaldehyde	Secondary Alcohol	80-90
2	Acetone	Tertiary Alcohol	85-95
3	Carbon Dioxide (solid)	Carboxylic Acid	70-85

Note: Yields are representative and depend on the specific electrophile and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[8]

Representative Protocol for Sonogashira Coupling:**Materials:**

- **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**

- Terminal alkyne (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 3 mol%)
- Copper(I) iodide (CuI , 1.5 mol%)
- Base (e.g., Triethylamine or Diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI .
- Add the degassed solvent and the base, followed by **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** and the terminal alkyne.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.[\[1\]](#)
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Redissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Table 4: Representative Data for Sonogashira Coupling Reactions

Entry	Terminal Alkyne	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ /CuI	Et ₃ N	THF	50	6	88
2	1-Hexyne	Pd(OAc) ₂ /XPhos	Cs ₂ CO ₃	2-MeTHF	RT	12	82
3	Trimethylsilylacetylene	(AllylPdCl) ₂ /P(t-Bu) ₃	DIPA	DMF	RT	8	90

Note: Yields are representative and can be influenced by the specific alkyne and catalytic system used.

Deprotection of the Methoxymethyl (MOM) Ether

The MOM ether is a robust protecting group that can be removed under acidic conditions to yield the free phenol.[\[9\]](#)

Representative Protocol for MOM Deprotection:

Materials:

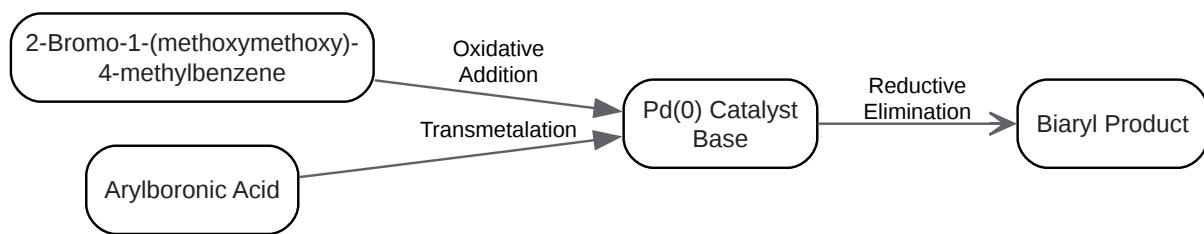
- MOM-protected compound
- Acid catalyst (e.g., HCl in methanol, or a solid-supported acid like silica-supported sodium hydrogen sulfate)[\[10\]](#)[\[11\]](#)
- Solvent (e.g., Methanol or Dichloromethane)

Procedure:

- Dissolve the MOM-protected compound in the chosen solvent.
- Add the acid catalyst and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.

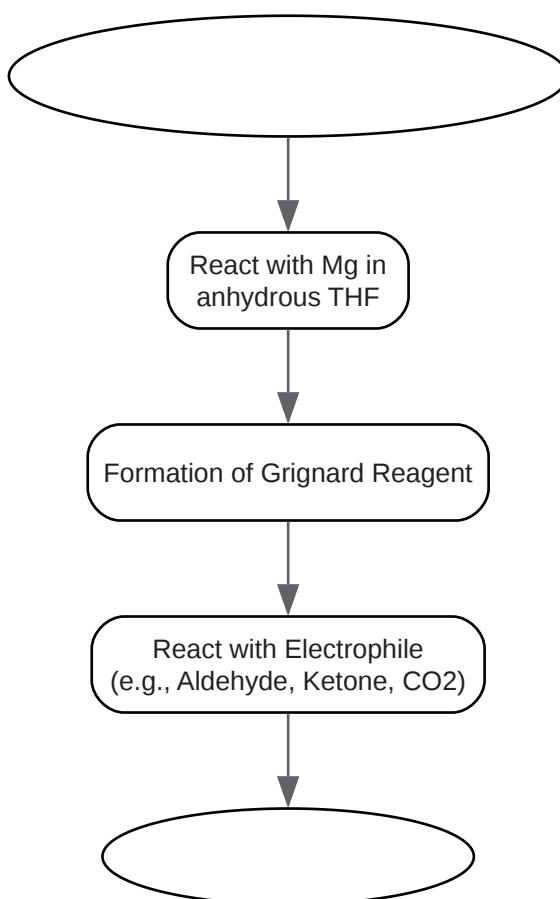
- If using a soluble acid, neutralize the reaction with a base (e.g., saturated NaHCO_3 solution).
If using a solid-supported acid, filter off the catalyst.
- Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product if necessary.

Table 5: Representative Conditions for MOM Deprotection


Entry	Acid Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2N HCl	Methanol	RT	2	>95
2	$\text{NaHSO}_4\text{-SiO}_2$	Dichloromethane	RT	1	>95
3	$\text{ZnBr}_2/\text{n-PrSH}$	Dichloromethane	RT	<0.2	>90

Note: Reaction times and yields are generally high for this transformation under appropriate conditions.[\[12\]](#)

Biological Significance of Derivatives


Brominated aromatic compounds are important precursors in the synthesis of biologically active molecules.[\[4\]](#) Derivatives of brominated phenols have shown potential as antioxidant and anticancer agents.[\[1\]](#) While specific biological targets for derivatives of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** are not yet extensively documented, its utility as a scaffold for generating diverse chemical libraries makes it a valuable tool in drug discovery programs targeting a range of therapeutic areas.

Visualizations

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

[Click to download full resolution via product page](#)

Caption: Workflow for Grignard reagent formation and reaction.

[Click to download full resolution via product page](#)

Caption: General synthetic pathway to bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2'-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 11. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-Bromo-1-(methoxymethoxy)-4-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172401#use-of-2-bromo-1-methoxymethoxy-4-methylbenzene-as-a-synthetic-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com